![molecular formula C31H40O9Si3 B14271241 {Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) CAS No. 138698-28-9](/img/structure/B14271241.png)
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) is a complex organic compound that features a unique structure combining methanetriyl and benzodioxole groups with trimethylsilane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole units . These units are then linked to a central methanetriyl group, which is further functionalized with trimethylsilane groups. The reaction conditions often require aprotic polar solvents and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzodioxole derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzodioxole derivatives.
Aplicaciones Científicas De Investigación
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) involves its interaction with specific molecular targets and pathways. The benzodioxole units can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trimethylsilane groups may enhance the compound’s stability and facilitate its incorporation into larger molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar benzodioxole units but lacking the methanetriyl and trimethylsilane groups.
Methylenedioxybenzene: Another related compound with methylenedioxy groups but different overall structure and properties.
Uniqueness
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) is unique due to its combination of methanetriyl, benzodioxole, and trimethylsilane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
138698-28-9 |
|---|---|
Fórmula molecular |
C31H40O9Si3 |
Peso molecular |
640.9 g/mol |
Nombre IUPAC |
[6-[bis(6-trimethylsilyloxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C31H40O9Si3/c1-41(2,3)38-22-13-28-25(32-16-35-28)10-19(22)31(20-11-26-29(36-17-33-26)14-23(20)39-42(4,5)6)21-12-27-30(37-18-34-27)15-24(21)40-43(7,8)9/h10-15,31H,16-18H2,1-9H3 |
Clave InChI |
FUNIFUXERQPHIN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC2=C(C=C1C(C3=CC4=C(C=C3O[Si](C)(C)C)OCO4)C5=CC6=C(C=C5O[Si](C)(C)C)OCO6)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


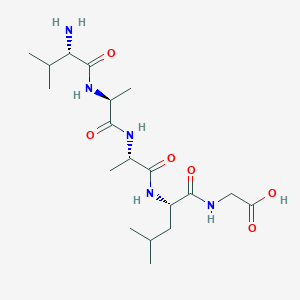

![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
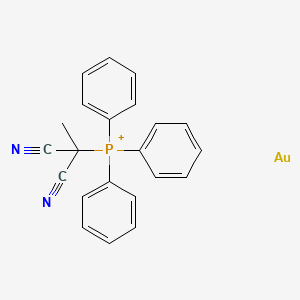
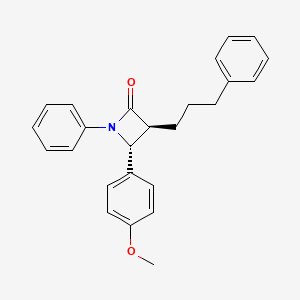
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
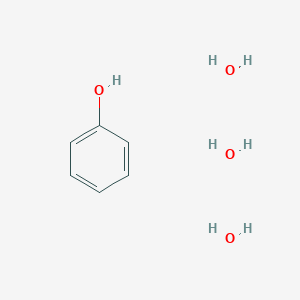
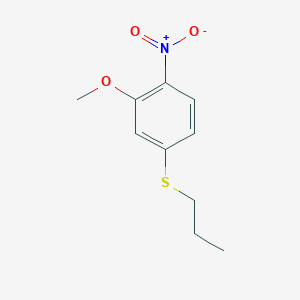
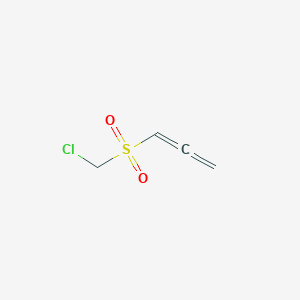
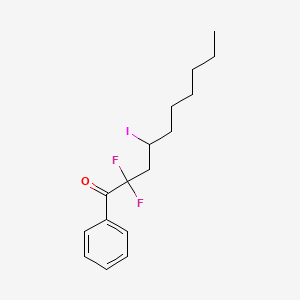
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
